molecular formula C11H15FO2 B7869291 1-(3-Fluoro-4-methoxyphenyl)-2-butanol

1-(3-Fluoro-4-methoxyphenyl)-2-butanol

Cat. No.: B7869291
M. Wt: 198.23 g/mol
InChI Key: DQDWILJYRKHDEN-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-methoxyphenyl)-2-butanol is an organic compound characterized by the presence of a fluoro and methoxy substituent on a phenyl ring, attached to a butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-4-methoxyphenyl)-2-butanol typically involves the following steps:

    Starting Materials: The synthesis begins with 3-fluoro-4-methoxybenzaldehyde and 2-butanone.

    Grignard Reaction: The 3-fluoro-4-methoxybenzaldehyde undergoes a Grignard reaction with a Grignard reagent derived from 2-butanone. This reaction is carried out in an anhydrous ether solvent under an inert atmosphere.

    Hydrolysis: The resulting intermediate is then hydrolyzed to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Grignard Reactions: Utilizing automated reactors to handle large volumes of reagents.

    Purification: Employing techniques such as distillation and recrystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoro-4-methoxyphenyl)-2-butanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium fluoride (KF) under appropriate conditions.

Major Products:

    Oxidation: 1-(3-Fluoro-4-methoxyphenyl)-2-butanone.

    Reduction: 1-(3-Fluoro-4-methoxyphenyl)-butane.

    Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

Scientific Research Applications

1-(3-Fluoro-4-methoxyphenyl)-2-butanol has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological pathways.

    Biological Studies: The compound is studied for its potential effects on cellular processes and enzyme interactions.

    Industrial Applications: It serves as a precursor in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which 1-(3-Fluoro-4-methoxyphenyl)-2-butanol exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of signaling pathways, particularly those involving neurotransmitters or metabolic enzymes.

Comparison with Similar Compounds

    1-(3-Fluoro-4-methoxyphenyl)-ethanol: Similar structure but with a shorter carbon chain.

    1-(3-Fluoro-4-methoxyphenyl)-propanol: Differing by one carbon in the backbone.

    1-(3-Fluoro-4-methoxyphenyl)-2-propanone: A ketone derivative.

Uniqueness: 1-(3-Fluoro-4-methoxyphenyl)-2-butanol is unique due to its specific substitution pattern and the presence of both fluoro and methoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts

Properties

IUPAC Name

1-(3-fluoro-4-methoxyphenyl)butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FO2/c1-3-9(13)6-8-4-5-11(14-2)10(12)7-8/h4-5,7,9,13H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQDWILJYRKHDEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC(=C(C=C1)OC)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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